molecular formula C21H19N3O5 B11605904 2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11605904
M. Wt: 393.4 g/mol
InChI Key: PWVASIYQVGHARU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound featuring a spiro[indole-pyran] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran precursors, followed by their spirocyclization under specific conditions. Common reagents include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
  • 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate

Uniqueness

The uniqueness of 2-Methoxyethyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate lies in its spiro[indole-pyran] structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-ynylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-4-9-24-16-8-6-5-7-14(16)21(20(24)26)15(12-22)18(23)29-13(2)17(21)19(25)28-11-10-27-3/h1,5-8H,9-11,23H2,2-3H3

InChI Key

PWVASIYQVGHARU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC#C)C(=C(O1)N)C#N)C(=O)OCCOC

Origin of Product

United States

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